molecular formula C23H15Br2N3O2S B2736714 3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide CAS No. 325986-45-6

3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2736714
CAS No.: 325986-45-6
M. Wt: 557.26
InChI Key: CEXKQDWUYQWMTF-UHFFFAOYSA-N
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Description

3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound with a molecular formula of C21H15Br3N2O2. This compound is characterized by the presence of bromine atoms, a benzamide group, and a thiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common method involves the condensation of 3-bromobenzoyl chloride with 2-aminothiazole, followed by further reactions with 4-aminobenzamide . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other halogens or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
  • 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide
  • 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide

Uniqueness

3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide is unique due to its specific structural features, such as the thiazole ring and multiple bromine atoms.

Properties

IUPAC Name

3-bromo-N-[4-[2-[(3-bromobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Br2N3O2S/c24-17-5-1-3-15(11-17)21(29)26-19-9-7-14(8-10-19)20-13-31-23(27-20)28-22(30)16-4-2-6-18(25)12-16/h1-13H,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXKQDWUYQWMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Br2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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